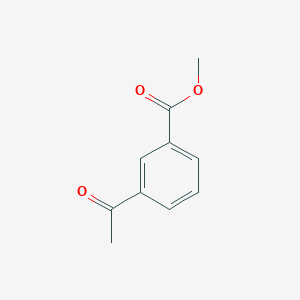
3-乙酰基苯甲酸甲酯
概述
描述
Methyl 3-acetylbenzoate is a chemical compound with the CAS Number: 21860-07-1 . It has a molecular weight of 178.19 and is used in scientific research, with diverse applications ranging from pharmaceutical development to organic synthesis.
Molecular Structure Analysis
The molecular formula of Methyl 3-acetylbenzoate is C10H10O3 . The average mass is 178.185 Da and the monoisotopic mass is 178.062988 Da .Physical And Chemical Properties Analysis
Methyl 3-acetylbenzoate is a white to yellow solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 291.4±23.0 °C at 760 mmHg, and a flash point of 127.0±22.7 °C . It has 3 freely rotating bonds, and its polar surface area is 43 Å2 .科学研究应用
有机合成应用
- 3-苯基-1H-吡唑衍生物的合成:3-乙酰基苯甲酸甲酯在合成 3-苯基-1H-吡唑衍生物中发挥作用,这些衍生物是许多生物活性化合物的中间体。由于其选择性和与传统化疗相比的副作用降低,这些衍生物对于靶向抗癌治疗很重要 (Liu, Xu, & Xiong, 2017).
- 新型 3-乙酰基-2,5-二取代-1,3,4-恶二唑啉:这项研究重点关注涉及 3-乙酰基苯甲酸甲酯的 1,3,4-恶二唑啉衍生物的合成。这些化合物表现出潜在的抗菌活性,特别是对某些细菌菌株,使其成为有前途的抗菌剂候选物 (Paruch et al., 2020).
生物活性和药物化学
- 杂环衍生物的计算和药理学评估:在这项研究中,新颖的衍生物包括涉及 3-乙酰基苯甲酸甲酯的 1,3,4-恶二唑啉和吡唑,其毒性、肿瘤抑制作用、抗氧化、镇痛和抗炎作用得到评估。这些化合物在各种检测中显示出有希望的结果,表明它们在药物化学中的潜力 (Faheem, 2018).
- 甲基衍生物的神经保护作用:一项关于甲基衍生物神经保护作用的研究,包括 3-乙酰基苯甲酸甲酯,研究了它们对人神经母细胞瘤细胞中氧化损伤的疗效。这些化合物显示出显着的保护作用,表明它们在治疗神经退行性疾病中具有潜在用途 (Cai et al., 2016).
安全和危害
属性
IUPAC Name |
methyl 3-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUIUIDKJSGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919674 | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetylbenzoate | |
CAS RN |
21860-07-1, 915402-27-6 | |
| Record name | Benzoic acid, 3-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21860-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



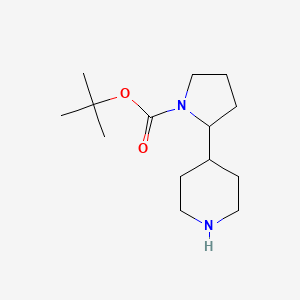

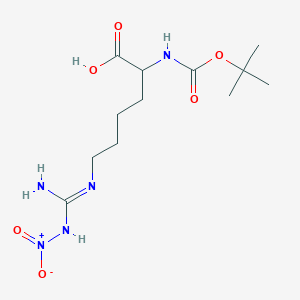
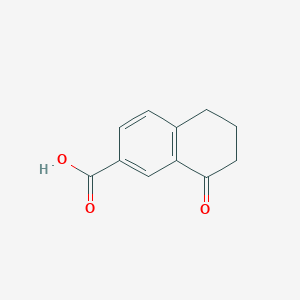

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
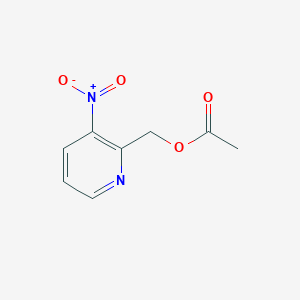
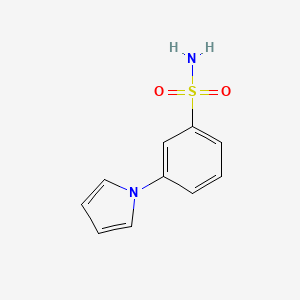
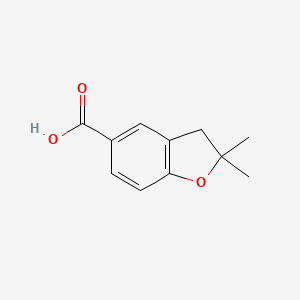
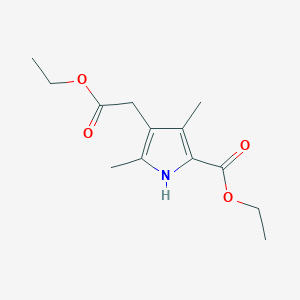
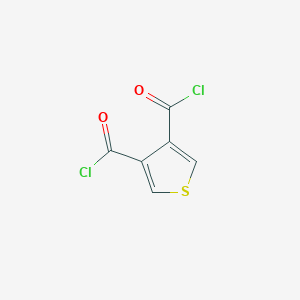
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)